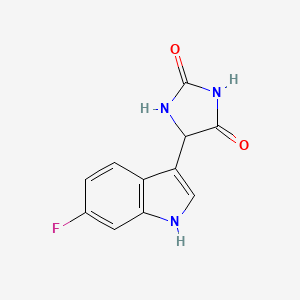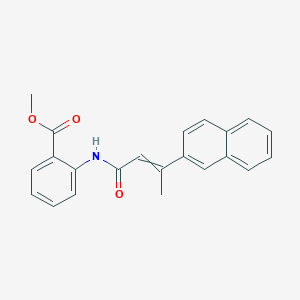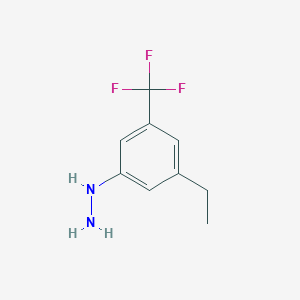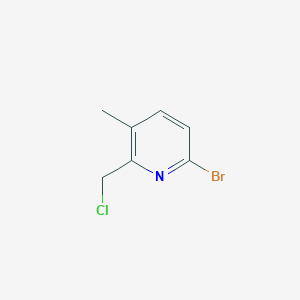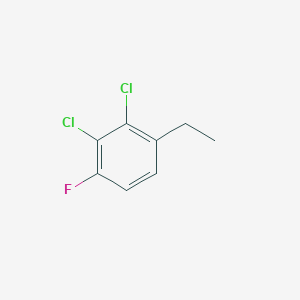
1,2-Dichloro-3-ethyl-6-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-3-ethyl-6-fluorobenzene is an organic compound with the molecular formula C8H7Cl2F and a molecular weight of 193.05 g/mol . It is a derivative of benzene, characterized by the presence of two chlorine atoms, one ethyl group, and one fluorine atom attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-ethyl-6-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific conditions and reagents for the synthesis of this compound include:
Chlorination: Introduction of chlorine atoms to the benzene ring using chlorine gas or other chlorinating agents.
Fluorination: Introduction of a fluorine atom using fluorinating agents such as hydrogen fluoride or fluorine gas.
Ethylation: Introduction of an ethyl group using ethylating agents like ethyl chloride or ethyl bromide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts such as aluminum chloride (AlCl3) to facilitate the reaction.
Temperature Control: Maintaining specific temperatures to optimize reaction rates and product formation.
Purification: Techniques such as distillation or recrystallization to purify the final product.
化学反应分析
Types of Reactions
1,2-Dichloro-3-ethyl-6-fluorobenzene undergoes various chemical reactions, including:
Oxidation: Conversion of the ethyl group to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the chlorine atoms to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Replacement of the chlorine or fluorine atoms with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Hydroxide ions (OH-), amines (NH2R), and alkoxides (OR-).
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Benzene derivatives with hydrogen replacing chlorine atoms.
Substitution Products: Benzene derivatives with various functional groups replacing chlorine or fluorine atoms.
科学研究应用
1,2-Dichloro-3-ethyl-6-fluorobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1,2-Dichloro-3-ethyl-6-fluorobenzene involves its interaction with molecular targets and pathways in chemical reactions. The compound exerts its effects through electrophilic aromatic substitution, where it forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate undergoes further reactions to yield the final product .
相似化合物的比较
Similar Compounds
1,3-Dichloro-2-fluorobenzene: Similar structure with chlorine and fluorine atoms attached to the benzene ring.
2,4-Dichloro-3-fluorobenzene: Another derivative with different positions of chlorine and fluorine atoms on the benzene ring.
1,2-Dichloro-4-ethylbenzene: Contains chlorine and ethyl groups but lacks the fluorine atom.
Uniqueness
1,2-Dichloro-3-ethyl-6-fluorobenzene is unique due to the specific positions of its substituents on the benzene ring, which influence its chemical reactivity and applications. The presence of both chlorine and fluorine atoms, along with an ethyl group, provides distinct properties compared to other similar compounds.
属性
分子式 |
C8H7Cl2F |
|---|---|
分子量 |
193.04 g/mol |
IUPAC 名称 |
2,3-dichloro-1-ethyl-4-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-2-5-3-4-6(11)8(10)7(5)9/h3-4H,2H2,1H3 |
InChI 键 |
OEOJIWSEPCYRFB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(C=C1)F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


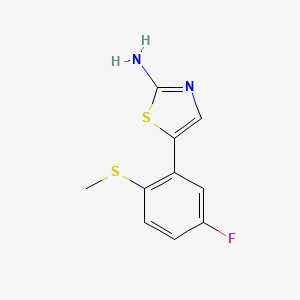
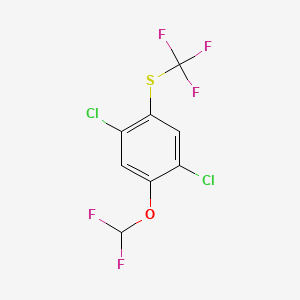

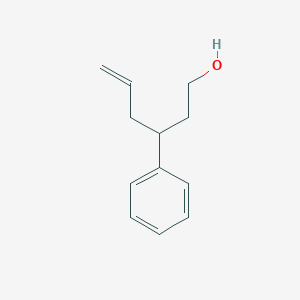

![methyl (4R)-4-[(3S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-3-trimethylsilyloxy-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14038876.png)
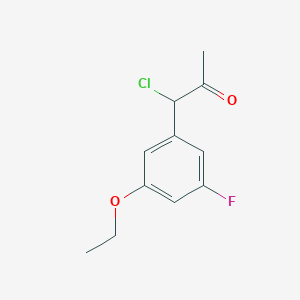
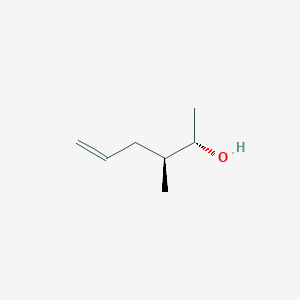
![5-[(Tert-butoxycarbonyl)amino]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B14038900.png)
